![molecular formula C14H19N5O4 B2921741 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 2034575-13-6](/img/structure/B2921741.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C14H19N5O4 and its molecular weight is 321.337. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
This compound is used as a condensing agent in peptide synthesis. It facilitates the formation of amide bonds between amino acids, which is a fundamental step in creating peptides and proteins. The compound’s efficiency in promoting amide bond formation makes it valuable for synthesizing complex peptides that are used in therapeutic drugs and biochemical research .
Amide Coupling Reactions
In organic chemistry, amide coupling reactions are pivotal for creating a wide array of amide compounds. This compound serves as an activator of carboxylic acids, enhancing their reactivity towards amines to form amides. This application is crucial in the synthesis of pharmaceuticals and agrochemicals .
Activation of Carboxylic Acids
The compound is known for its role in the activation of carboxylic acids. This activation is a prelude to subsequent reactions where the carboxylic acid can be transformed into different functional groups, such as amides, esters, or anhydrides, expanding its utility in synthetic organic chemistry .
Esterification Reactions
Esterification is another significant reaction where this compound is utilized. It can act as a catalyst to convert carboxylic acids and alcohols into esters. Esters are important in various industries, including flavors, fragrances, and polymers .
Synthesis of Anhydrides
The compound is also applied in the synthesis of anhydrides from carboxylic acids. Anhydrides are valuable intermediates in the production of dyes, pigments, and other industrial chemicals .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound is involved in the synthesis of various drug molecules. Its ability to facilitate multiple types of coupling reactions makes it a versatile tool in drug development and manufacturing .
Solid Phase Peptide Synthesis (SPPS)
In SPPS, this compound can be used to activate amino acids, which are then linked to a solid support. This method is widely used for the rapid synthesis of peptides and can be automated, making it essential for high-throughput peptide production .
Research and Development
In R&D, the compound’s diverse reactivity profile makes it a valuable reagent for developing new synthetic methodologies. It is used in the discovery of new reactions and the optimization of existing ones, contributing to advances in chemical synthesis .
Mechanism of Action
Target of Action
The primary target of this compound is carboxylic acids . The compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets by acting as a condensing agent . It facilitates the condensation of carboxylic acids and amines to form the corresponding amides . It can also facilitate the esterification of carboxylic acids with alcohols to form the corresponding esters .
Biochemical Pathways
The compound affects the amide coupling pathway , one of the most common reactions in organic chemistry . It is used as a reagent in this reaction. The mechanism of its coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
Result of Action
The result of the compound’s action is the formation of amides or esters from carboxylic acids . This can have various molecular and cellular effects depending on the specific carboxylic acids and amines or alcohols involved in the reaction.
properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-8-10(9(2)23-19-8)5-6-12(20)15-7-11-16-13(21-3)18-14(17-11)22-4/h5-7H2,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHNRJTEMFLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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